molecular formula C14H14N4 B7653293 1-methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole

1-methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole

Cat. No.: B7653293
M. Wt: 238.29 g/mol
InChI Key: ZPLZKFHQDARNJQ-UHFFFAOYSA-N
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Description

1-Methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like silver or copper salts to facilitate the cyclization and substitution steps .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The choice of reagents and solvents is critical to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper salts.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-methyl-3-[(4-phenylpyrazol-1-yl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-17-8-7-14(16-17)11-18-10-13(9-15-18)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLZKFHQDARNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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